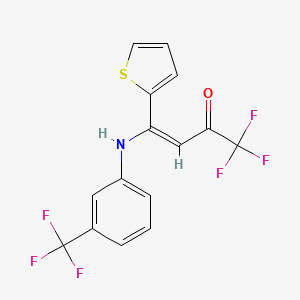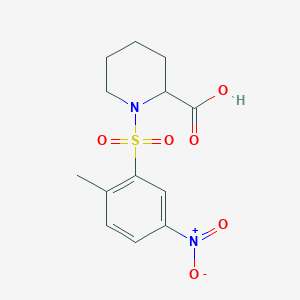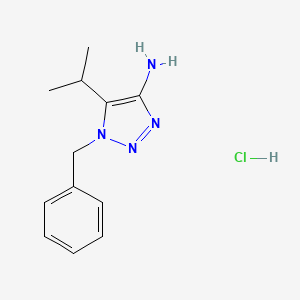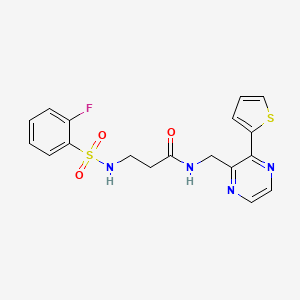
2-(3-Fluorobenzylthio)-5-(4-pyridyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorobenzylthio)-5-(4-pyridyl)-1,3,4-oxadiazole is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activities
2-(3-Fluorobenzylthio)-5-(4-pyridyl)-1,3,4-oxadiazole derivatives have shown promising results in the field of antimicrobial and anticancer research. Studies have synthesized various 1,3,4-oxadiazole derivatives, including those containing fluorine, and evaluated their antibacterial and anticancer properties. For instance, certain derivatives demonstrated significant activity against bacterial pathogens and were identified as potential anticancer agents due to their efficacy in in vitro assays against cancer cell lines. These findings suggest the potential of this compound derivatives in developing new therapeutic agents for treating bacterial infections and cancer (Bhat, Karthikeyan, Holla, & Shetty, 2004).
Insecticidal Activity
The insecticidal properties of 1,3,4-oxadiazole derivatives have been explored, with some compounds displaying low insecticidal activity against crop pests. This indicates the potential application of these compounds in agricultural pest management, although further optimization may be required to enhance their effectiveness (Mohan, Vishalakshi, Bhat, Rao, & Kendappa, 2004).
Anticonvulsant Properties
Research has also delved into the anticonvulsant potential of 1,3,4-oxadiazole derivatives. Specific substitutions on the oxadiazole ring, such as an amino group, and the incorporation of a fluoro substituent have been associated with enhanced anticonvulsant activity. This activity is believed to be mediated through the benzodiazepine receptors, suggesting a possible mechanism of action for these compounds and their potential application in the treatment of seizure disorders (Zarghi et al., 2008).
Antibacterial Mechanism Against Rice Bacterial Leaf Blight
A specific sulfone derivative containing the 1,3,4-oxadiazole moiety has demonstrated effective antibacterial activity against Xanthomonas oryzae, the pathogen responsible for rice bacterial leaf blight. This compound not only reduced the disease incidence in plants but also enhanced plant resistance by increasing the activities of superoxide dismutase and peroxidase. It suggests a dual mode of action: direct antibacterial effects and the induction of plant defense mechanisms, offering a novel approach for managing this agricultural disease (Shi et al., 2015).
Propiedades
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUMIWURCLCOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2444299.png)
![4-[3-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B2444300.png)


![(E)-methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2444307.png)
![methyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2444308.png)
![4-[5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2444311.png)

![3-chloro-N-[3-(dimethylamino)propyl]-1,4-dioxo-1,4-dihydro-2-naphthalenaminium chloride](/img/structure/B2444313.png)
![N-(Cyanomethyl)-2-[cyclobutylmethyl(1-phenylethyl)amino]acetamide](/img/structure/B2444314.png)
